molecular formula C18H13N7O B5299356 5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole

5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole

Cat. No. B5299356
M. Wt: 343.3 g/mol
InChI Key: UUIDMIYHIRRPRV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole, also known as BIBX1382, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) tyrosine kinase. It has been extensively studied in scientific research for its potential applications in cancer treatment.

Mechanism of Action

5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole targets EGFR tyrosine kinase, which is a key signaling protein involved in the regulation of cell growth, differentiation, and survival. By inhibiting EGFR tyrosine kinase activity, this compound blocks downstream signaling pathways that promote cancer cell growth and survival. This leads to decreased cell proliferation, increased apoptosis, and reduced tumor growth.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits EGFR phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis. In vivo studies have shown that this compound inhibits tumor growth and metastasis in animal models of NSCLC and HNSCC. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels that supply nutrients to tumors.

Advantages and Limitations for Lab Experiments

5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and specificity for EGFR tyrosine kinase, making it a valuable tool for studying EGFR signaling pathways. However, this compound also has some limitations. It has low solubility in water, which can make it difficult to use in certain experiments. It also has a short half-life, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for research on 5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of interest is the identification of biomarkers that can predict the response to this compound treatment in different cancer types. Additionally, there is ongoing research on the use of this compound in combination with other targeted therapies or immunotherapies for the treatment of cancer.

Synthesis Methods

The synthesis of 5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole involves several steps, including the reaction of 2,1,3-benzoxadiazole with 4-(1H-1,2,4-triazol-1-yl)benzylamine, followed by the reaction of the resulting product with 1-(2-chloroethyl)-1H-imidazole-2-carboxylic acid. The final product is obtained through purification and isolation steps. The synthesis process has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

5-{1-[4-(1H-1,2,4-triazol-1-yl)benzyl]-1H-imidazol-2-yl}-2,1,3-benzoxadiazole has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, particularly in non-small cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC). This compound has also been studied in combination with other chemotherapeutic agents, such as cisplatin and gemcitabine, and has shown synergistic effects in inhibiting cancer cell growth.

properties

IUPAC Name

5-[1-[[4-(1,2,4-triazol-1-yl)phenyl]methyl]imidazol-2-yl]-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N7O/c1-4-15(25-12-19-11-21-25)5-2-13(1)10-24-8-7-20-18(24)14-3-6-16-17(9-14)23-26-22-16/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIDMIYHIRRPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CN=C2C3=CC4=NON=C4C=C3)N5C=NC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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